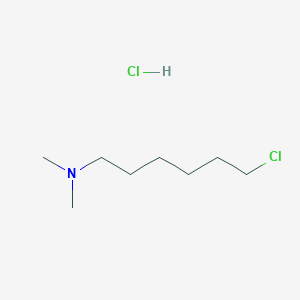
L-Glutamine (13C5; 15N2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamine is a non-essential amino acid, meaning our bodies can synthesize it. It plays a crucial role in various metabolic processes. Specifically, L-Glutamine serves as a carbon source for oxidation in certain cells. Its chemical structure includes both carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopic labels, making it L-Glutamine-13C5,15N2 .
准备方法
Synthetic Routes::
- L-Glutamine can be synthesized via several routes, including enzymatic reactions or chemical synthesis.
- One common method involves amidation of L-glutamic acid using ammonia or ammonium salts.
- Isotopically labeled L-Glutamine (¹³C₅, ¹⁵N₂) is prepared by incorporating labeled precursors during synthesis.
- L-Glutamine is commercially produced for cell culture media and isotopically labeled protein studies.
- Large-scale production typically involves fermentation using microorganisms like Escherichia coli.
化学反应分析
Reactions::
- L-Glutamine participates in various reactions, such as amidation, hydrolysis, and transamination.
- Oxidation and reduction reactions are essential for its metabolic functions.
- Ammonia or ammonium salts for amidation.
- Enzymes (e.g., glutaminase) for hydrolysis.
- Reducing agents (e.g., sodium borohydride) for reduction.
- Amidation yields L-Glutamine.
- Hydrolysis produces L-glutamic acid and ammonia.
科学研究应用
L-Glutamine finds applications in:
Cell Culture: Essential for maintaining cell viability and growth.
Protein Labeling: Used in stable isotope labeling for NMR studies.
Medicine: Supports immune function, wound healing, and gut health.
Cancer Research: Investigated for its effects on tumor metabolism.
作用机制
- L-Glutamine affects various pathways:
Energy Metabolism: Provides carbon for the TCA cycle.
Nitrogen Transport: Transfers nitrogen between tissues.
Cell Signaling: Modulates mTOR and other pathways.
相似化合物的比较
- L-Glutamine stands out due to its dual isotopic labeling (¹³C₅, ¹⁵N₂).
- Similar compounds include L-glutamic acid, L-asparagine, and L-alanine.
属性
分子式 |
C5H10N2O3 |
|---|---|
分子量 |
153.09 g/mol |
IUPAC 名称 |
(2R)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI 键 |
ZDXPYRJPNDTMRX-KBYHDKJTSA-N |
手性 SMILES |
[13CH2]([13CH2][13C](=O)[15NH2])[13C@H]([13C](=O)O)[15NH2] |
规范 SMILES |
C(CC(=O)N)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)








![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
